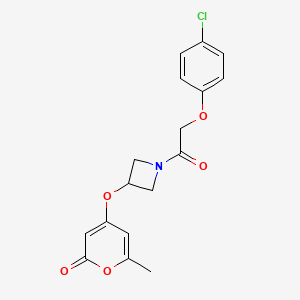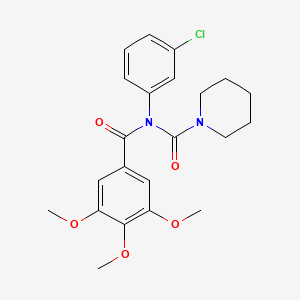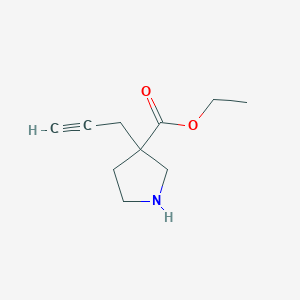
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 2243508-12-3 . It has a molecular weight of 181.23 and is used in various scientific research areas. Its unique properties make it valuable for synthesizing novel pharmaceutical compounds and studying molecular interactions.
Molecular Structure Analysis
The Inchi Code for Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is1S/C10H15NO2/c1-3-5-10 (6-7-11-8-10)9 (12)13-4-2/h1,11H,4-8H2,2H3 . This code provides a unique representation of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is an oil at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
One area of application for ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is in organic synthesis, particularly in the synthesis of highly functionalized tetrahydropyridines. For instance, the compound acts as a dipole synthon in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Similarly, its application in ultrasonic synthesis has been demonstrated, where it reacts regioselectively with 1-(propargyl)-pyridinium-3-olate to produce various regioisomers and compounds useful for further chemical investigations (Asmaa Aboelnaga, M. Hagar, S. Soliman, 2016).
Material Science and Catalysis
Another significant application of this compound is in the field of material science and catalysis. For example, it is involved in the synthesis of coordination polymers with potential applications in fluorescence sensing of nitroaromatics. This capability indicates its usefulness in developing luminescent sensors for selective sensing of compounds that are crucial in environmental monitoring and security applications (Anoop K. Gupta, K. Tomar, P. K. Bharadwaj, 2017).
Pharmaceutical Intermediate Synthesis
While excluding drug use and side effects, it's worth noting that ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the synthesis of chlorantraniliprole, a potent insecticide, demonstrating its value in the development of agrochemicals (Yeming Ju, 2014).
Antioxidant Activity
Furthermore, compounds derived from ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate have shown promising antioxidant activity. The synthesis and evaluation of such derivatives highlight the potential of this compound in contributing to the development of novel antioxidants, which are crucial for managing oxidative stress-related diseases (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h1,11H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWEZJVXHSZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

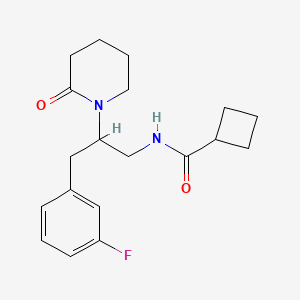
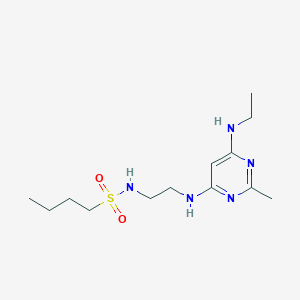
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
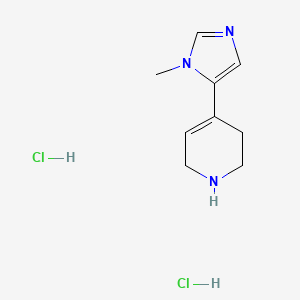
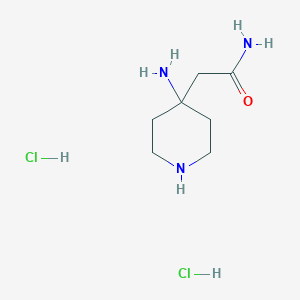
![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)
